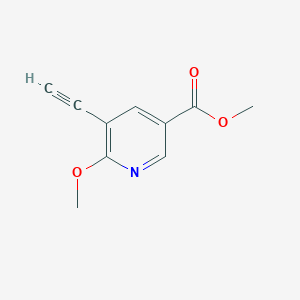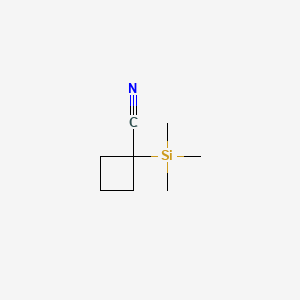
1-(Trimethylsilyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)cyclobutane-1-carbonitrile is an organosilicon compound characterized by a cyclobutane ring substituted with a trimethylsilyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Trimethylsilyl)cyclobutane-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with trimethylsilyl cyanide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Trimethylsilyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
1-(Trimethylsilyl)cyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the construction of complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile involves its ability to undergo various chemical transformations. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitutions and eliminations. The nitrile group can participate in reactions leading to the formation of amines and other nitrogen-containing compounds.
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylsilyl)cyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring.
1-(Trimethylsilyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring.
Bicyclo[1.1.0]butane derivatives: Compounds with a strained bicyclic structure.
Uniqueness
1-(Trimethylsilyl)cyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical reactivity and stability. The presence of both trimethylsilyl and nitrile groups further enhances its versatility in synthetic applications.
Properties
Molecular Formula |
C8H15NSi |
|---|---|
Molecular Weight |
153.30 g/mol |
IUPAC Name |
1-trimethylsilylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H15NSi/c1-10(2,3)8(7-9)5-4-6-8/h4-6H2,1-3H3 |
InChI Key |
LVOXEQOLBYPGHX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


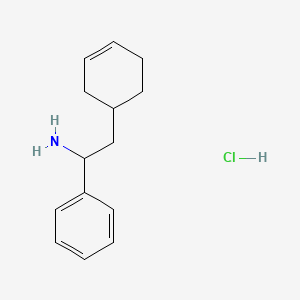
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
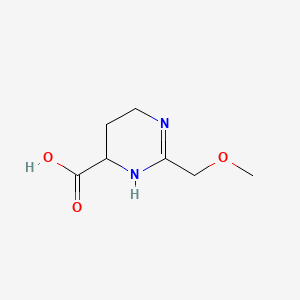

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
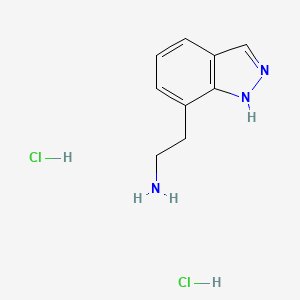
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
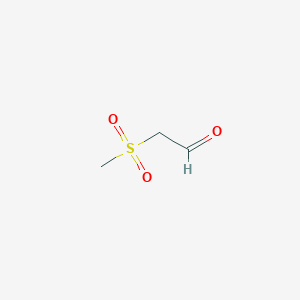

![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
